1-(4-Chloromethylphenyl)ethanol
Description
1-(4-Chlorophenyl)ethanol (CAS 3391-10-4, molecular formula C₈H₉ClO) is a chlorinated aromatic alcohol with a chlorine atom at the para position of the phenyl ring and a hydroxyl-bearing ethyl chain. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications . Key properties include:
- Molecular weight: 156.61 g/mol
- Boiling point: 240.6 ± 15.0 °C (at 760 mmHg)
- LogP: 1.98 (indicating moderate lipophilicity)
- Synthetic routes: Typically synthesized via Grignard reactions (e.g., 4-chlorobenzaldehyde with ethylmagnesium bromide followed by reduction) or catalytic hydrogenation of ketone precursors .
Its chiral center enables use as a building block for enantioselective synthesis, such as in the production of non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-[4-(chloromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11ClO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,6H2,1H3 |
InChI Key |
IMYRNVBKJGQWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Reactivity Trends
- Steric and Electronic Effects: Para-substituted chlorophenyl compounds exhibit higher reactivity in SNAr (nucleophilic aromatic substitution) compared to ortho isomers due to reduced steric hindrance . The hydroxyl group in 1-(4-chlorophenyl)ethanol allows for esterification (e.g., with acetic anhydride), enhancing solubility in non-polar media .
- Chiral Utility: 1-(4-Chlorophenyl)ethanol’s enantiomers are separable via enzymatic resolution, making it superior to non-chiral analogs like 4-chloroacetophenone in asymmetric catalysis .
Thermal Stability :
- Chloromethyl derivatives (e.g., 2-(4-chloromethylphenyl)propionic acid, CAS 80530-55-8) show higher reactivity in polymerization compared to chlorophenyl alcohols due to the labile benzylic chloride .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Chloromethylphenyl)ethanol, and how is reaction completion monitored?
- Methodology : A typical synthesis involves refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a base. Reaction progress is monitored by observing a color change (e.g., from clear to turbid) and confirmed via TLC or HPLC . Post-reaction, the product is precipitated in cold water, washed with ethanol, and recrystallized.
- Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Solvent | Absolute ethanol |
| Catalyst | Anhydrous K₂CO₃ (50 mmol) |
| Yield | Not reported (purified via recrystallization) |
Q. How is this compound characterized structurally?
- Methodology : Characterization employs spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm the presence of chloromethyl and ethanol groups.
- MS : High-resolution mass spectrometry (HRMS) for molecular weight verification.
- XRD : Crystallographic data (if available) for confirming stereochemistry .
Q. What purification methods are effective for isolating this compound?
- Methodology : Recrystallization from ethanol is standard. For impurities with similar polarity, column chromatography (silica gel, hexane/ethyl acetate gradient) may be used .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodology : Biocatalytic reduction using plant cells (e.g., Daucus carota) or engineered enzymes to produce enantiomerically pure forms. For example, P. crispum cells yield (S)-(-)-isomers with >90% enantiomeric excess (ee) under aqueous conditions .
- Optimization Parameters :
| Factor | Impact on ee |
|---|---|
| pH | Optimal at 6.5–7.5 |
| Temperature | 25–30°C |
| Substrate Concentration | ≤50 mM to avoid inhibition |
Q. What analytical strategies resolve contradictions in reported biological activities of this compound?
- Methodology :
- SAR Studies : Systematic modification of the chloromethyl and hydroxyl groups to assess antimicrobial or neurotransmitter-modulating activity .
- In Vitro Assays : Dose-response curves in bacterial models (e.g., E. coli) or neuronal cell lines to validate efficacy .
- Data Interpretation : Conflicting results may arise from stereochemical differences (e.g., (R)- vs. (S)-isomers) or assay conditions (e.g., pH affecting solubility) .
Q. How do environmental factors influence the stability of this compound?
- Methodology : Accelerated stability studies under varied conditions:
| Condition | Degradation Pathway |
|---|---|
| High pH (>9) | Hydrolysis of chloromethyl group |
| UV Light | Radical-mediated oxidation |
| High Humidity | Deliquescence or hydration |
Q. What computational tools predict the reactivity of this compound in catalytic systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
